(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]
Description
Properties
IUPAC Name |
1-hydroxy-4-[(4-methylphenyl)diazenyl]isochromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)17-18-14-12-4-2-3-5-13(12)15(19)21-16(14)20/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMRMBAFHMZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
- Molecular Formula : C16H12N2O4
- Molar Mass : 296.28 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 472.5 °C (predicted)
- pKa : 8.72 (predicted)
Synthesis
The synthesis of hydrazones like (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] typically involves the condensation of isochromene derivatives with hydrazine or its derivatives. The reaction conditions often include solvents like ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Hydrazones have been recognized for their antimicrobial properties. Studies have shown that derivatives of hydrazones exhibit significant activity against various bacterial strains. For example, a related compound demonstrated a minimum suppressive concentration (MSC) against Staphylococcus aureus and Escherichia coli .
| Compound | MSC (µg/mL) | Target Organism |
|---|---|---|
| Hydrazone A | 12.5 | Staphylococcus aureus |
| Hydrazone B | 6.3 | Escherichia coli |
The effectiveness of hydrazones can be attributed to their ability to interact with bacterial cell walls and disrupt essential cellular processes.
Antiviral Activity
Recent research has indicated that certain hydrazones possess antiviral properties comparable to established antiviral drugs. For instance, a study highlighted a compound with pronounced viral inhibitory effects against strains such as H1N1 . The binding affinity of these compounds to viral proteins suggests potential therapeutic applications in treating viral infections.
Cytotoxicity
The cytotoxic effects of hydrazones have also been evaluated in various cancer cell lines. Compounds similar to (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Study on Antimicrobial Efficacy
In a comparative study, various hydrazone derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the hydrazone structure significantly enhanced antibacterial activity.
Antiviral Mechanism Exploration
A docking study was performed on a series of hydrazones to assess their binding interactions with viral proteins. The results demonstrated that specific structural features of the hydrazones contributed to their antiviral potency, providing insights into their mechanism of action .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isochromene compounds exhibit anticancer properties. The hydrazone derivative has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study : In a study involving the treatment of MCF-7 breast cancer cells, (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] demonstrated significant cytotoxicity with an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent .
2. Antioxidant Properties
The compound has shown promising antioxidant activity in various assays. Its ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] | 20 |
| Vitamin C | 50 |
| Quercetin | 30 |
Materials Science Applications
1. Photovoltaic Materials
The unique electronic properties of (4Z)-1H-isochromene derivatives make them suitable candidates for organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells.
Case Study : A recent study demonstrated that incorporating this hydrazone into polymer blends increased the power conversion efficiency by 25% compared to traditional materials .
Environmental Applications
1. Environmental Remediation
The compound's reactivity allows it to be utilized in the degradation of environmental pollutants. It has been studied for its potential to break down hazardous organic compounds in wastewater treatment processes.
Data Table: Degradation Rates of Pollutants
| Pollutant | Degradation Rate (%) | Time (hours) |
|---|---|---|
| Phenol | 85 | 24 |
| Benzene | 70 | 48 |
| Atrazine | 60 | 36 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Insights
Crystal packing and intermolecular interactions differ markedly among hydrazones based on substituents:
- Dihedral Angles: In (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, the dihedral angles between the central pyrazole ring and pendant aryl groups range from 2.18° to 46.78°, influenced by steric clashes and intramolecular hydrogen bonds .
- Intermolecular Interactions : Aromatic stacking (center-to-center distance: 3.707 Å) and weak C–H⋯C interactions stabilize the crystal lattice in dichlorophenyl analogs . The methyl group in the target compound may disrupt such interactions, reducing melting points or solubility relative to halogenated analogs.
Computational and Methodological Considerations
SHELX programs, widely used for small-molecule crystallography, could resolve its stereochemistry and hydrogen-bonding networks, as demonstrated for related hydrazones .
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data collection : Use a diffractometer (e.g., Sapphire3) with MoKα radiation (λ = 0.71073 Å) and ω-scan mode for high-resolution data .
- Structure solution : Employ direct methods via SHELXS or SHELXD for initial phase determination .
- Refinement : Refine the model with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed in calculated positions using riding models .
- Validation : Use PLATON or CCDC tools to check for geometric anomalies and intermolecular interactions .
Basic: How can intramolecular hydrogen bonding influence the compound’s stability?
Answer:
Intramolecular hydrogen bonds (e.g., O—H⋯O) stabilize the molecular conformation by reducing steric strain and enhancing rigidity. For example, in related hydrazone derivatives, such bonds form S(6) ring motifs, which lock the planar arrangement of functional groups and minimize torsional flexibility . Validate these interactions using geometric criteria (bond distances: 2.5–3.2 Å; angles: 120–180°) and electron density maps .
Advanced: How do dihedral angles between aromatic rings affect the compound’s supramolecular assembly?
Answer:
Dihedral angles between the central core (e.g., pyrazole or isochromene) and pendant aromatic rings (e.g., 4-methylphenyl) dictate packing efficiency. For instance:
- Angles <30° promote parallel stacking and π-π interactions (center-to-center distances ~3.7 Å) .
- Larger angles (>40°) may favor C—H⋯O/N hydrogen bonds or C—H⋯π contacts, leading to layered or helical packing .
Use Mercury or OLEX2 to visualize and quantify these angles from CIF files .
Advanced: What strategies resolve contradictions in anisotropic displacement parameters (ADPs) during refinement?
Answer:
ADP discrepancies often arise from crystal disorder or twinning. Mitigation steps include:
- Twin refinement : Apply TWIN/BASF commands in SHELXL for twinned data .
- Occupancy adjustment : Model partial occupancy for disordered atoms using free variables.
- Constraints : Apply SIMU/DELU restraints to suppress unrealistic ADPs .
Validate using R1/wR2 convergence and difference Fourier maps (peaks <1 eÅ⁻³) .
Basic: What spectroscopic techniques confirm the compound’s purity post-synthesis?
Answer:
- NMR : Analyze hydrazone protons (δ 8–10 ppm) and aromatic protons (δ 6–8 ppm) for integration consistency .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and N—H (~3200 cm⁻¹) stretches .
Advanced: How can computational methods complement crystallographic data to predict reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C=O: ~1.22 Å) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites using Multiwfn .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina .
Basic: What are common synthetic routes for hydrazone derivatives like this compound?
Answer:
- Condensation : React 4-methylphenylhydrazine with 1H-isochromene-1,3,4-trione in ethanol/water under reflux (12–24 hrs) .
- Purification : Recrystallize from acetonitrile/water mixtures to obtain yellow block-shaped crystals .
- Yield optimization : Adjust stoichiometry (1:1 molar ratio) and pH (4–6) to minimize side products .
Advanced: How to analyze weak intermolecular interactions (e.g., C—H⋯C) in the crystal lattice?
Answer:
- Hirshfeld surface analysis : Quantify interaction contributions using CrystalExplorer (e.g., H⋯H: 50–60%; C⋯H: 20–30%) .
- Enrichment ratios : Calculate if specific contacts (e.g., C—H⋯O) are statistically significant vs. random packing .
- Thermal analysis : Correlate interaction strength with thermal stability via TGA (decomposition >200°C) .
Basic: What software tools are essential for visualizing and reporting crystal structures?
Answer:
- ORTEP-3 : Generate anisotropic displacement ellipsoid plots with 50% probability .
- Mercury : Create packing diagrams and measure intermolecular distances .
- WinGX : Prepare CIF files and validate structural data for publication .
Advanced: How to address discrepancies in reported dihedral angles for similar compounds?
Answer:
- Comparative analysis : Compile data from CSD/ICSD entries (e.g., CCDC 1025562, 2088523) to identify trends .
- Conformational flexibility : Use variable-temperature XRD to assess angle variability with thermal motion .
- Theoretical modeling : Perform molecular dynamics simulations to explore accessible torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
